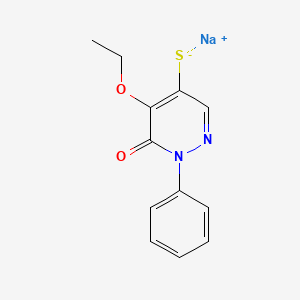
Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide: is a chemical compound with the molecular formula C12H12N2O2SNa and a molecular weight of 270.29 g/mol . This compound is known for its high purity and versatility in various research and development projects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide typically involves the reaction of 5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-4-thiol with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology: In biological research, Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: The compound’s potential medicinal properties are being explored, particularly its neuroprotective and anti-neuroinflammatory effects .
Industry: In industrial applications, this compound is used in the development of new materials and as a reagent in various chemical processes .
Mécanisme D'action
The mechanism of action of Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
- Sodium 5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-4-thiolate
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4)
Uniqueness: Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in various research applications sets it apart from similar compounds .
Propriétés
Formule moléculaire |
C12H11N2NaO2S |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
sodium;5-ethoxy-6-oxo-1-phenylpyridazine-4-thiolate |
InChI |
InChI=1S/C12H12N2O2S.Na/c1-2-16-11-10(17)8-13-14(12(11)15)9-6-4-3-5-7-9;/h3-8,17H,2H2,1H3;/q;+1/p-1 |
Clé InChI |
QJYSYGRTORNMNN-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=C(C=NN(C1=O)C2=CC=CC=C2)[S-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


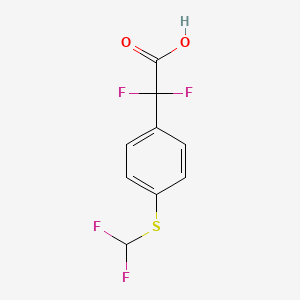

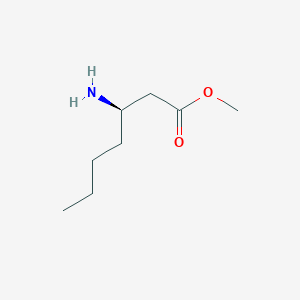

![[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine](/img/structure/B13563517.png)


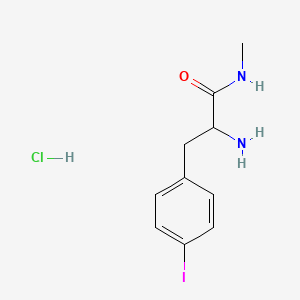
![1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)
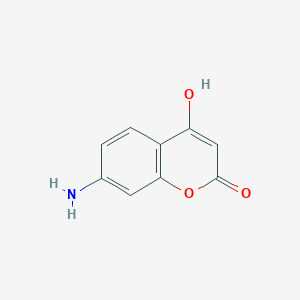
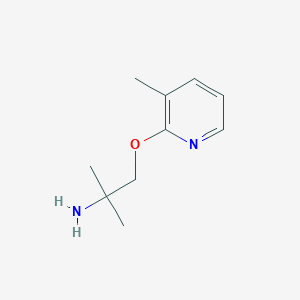
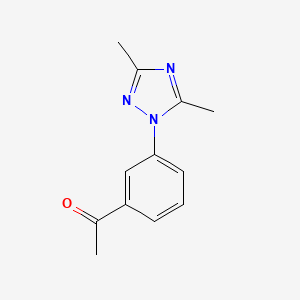
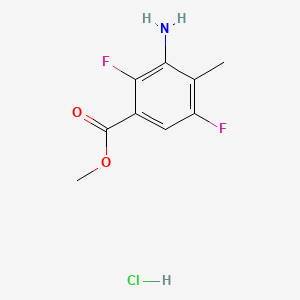
![tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13563567.png)
